Ethyl 2-({2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-({2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with a 4-methyl group and an ethyl carboxylate moiety at position 5. The structure also incorporates a dihydropyrimidinone ring linked via a sulfanyl-butanoyl bridge, further connected to the thiazole core through an amide bond. This unique architecture combines functional groups known for diverse bioactivities, including hydrogen bonding (amide and pyrimidinone), lipophilicity (phenyl and thiazole), and metabolic stability (ethyl ester) .
Properties
IUPAC Name |
ethyl 2-[2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanylbutanoylamino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S2/c1-4-14(18(28)25-20-23-12(3)17(32-20)19(29)30-5-2)31-21-24-16(27)11-15(22)26(21)13-9-7-6-8-10-13/h6-11,14H,4-5,22H2,1-3H3,(H,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFBQVQYSNWYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NC(=O)C=C(N2C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrimidine moiety. The final steps involve the coupling of these intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 2-({2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-({2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 4-Amino-2-phenacylsulfanyl-pyrimidine-5-carboxylate ()
This compound shares a pyrimidine core and ethyl carboxylate group with the target molecule but differs critically:
- Pyrimidinone vs. Pyrimidine: The target compound’s dihydropyrimidinone ring (4-oxo-1,4-dihydro) enhances hydrogen-bonding capacity compared to the simple pyrimidine in the analogue.
- Bioactivity Implications: The amino group at position 6 in the target may confer nucleophilic reactivity absent in the analogue .
Ethyl 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylate ()
This thiazole derivative highlights key differences:
- Heterocyclic Core: Both compounds share the 4-methyl-thiazole-5-carboxylate motif, but the target incorporates an additional dihydropyrimidinone system.
- Substituent Chemistry : The 4-pyridinyl group in the analogue contrasts with the phenyl group in the target, altering solubility (pyridine’s basicity vs. phenyl’s hydrophobicity).
- Synthetic Pathway: The analogue’s synthesis involves nitrile coupling and hydrolysis, whereas the target likely requires multi-step coupling of thiazole and dihydropyrimidinone precursors .
Ethyl 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate ()
- Core Heterocycles: The benzothiazole-pyrazole hybrid lacks the pyrimidinone-thiazole synergy of the target.
- Functional Groups: The amino group at position 5 and benzothiazole substituent may enhance fluorescence properties, unlike the target’s sulfanyl-linked amide bridge.
- Molecular Weight : The analogue’s lower molecular weight (302.35 g/mol vs. ~459 g/mol for the target) suggests differences in membrane permeability .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Analysis of Key Features
NMR Data Insights ()
Comparative NMR analysis of structurally related compounds reveals that chemical shifts in regions corresponding to substituent environments (e.g., positions 29–36 and 39–44) are critical for deducing structural variations. For the target compound, shifts in these regions could indicate conformational flexibility in the sulfanyl-butanoyl bridge or dihydropyrimidinone ring .
Biological Activity
Ethyl 2-({2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazole ring, a dihydropyrimidine moiety, and a sulfanyl group, which contribute to its pharmacological potential. The molecular formula is with a molecular weight of approximately 378.46 g/mol.
Antimicrobial Activity
Research has shown that derivatives of compounds containing the thiazole and dihydropyrimidine structures exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study by Pandey et al. (2009) highlighted the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
This compound has been investigated for its antitumor properties. Compounds with similar structural features have shown promising results in inhibiting tumor cell proliferation. For example, Al-Suwaidan et al. (2016) reported that thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines .
Anticonvulsant Activity
The anticonvulsant potential of compounds related to this structure has also been noted. A study by El-Azab et al. (2013) indicated that certain dihydropyrimidine derivatives exhibit anticonvulsant effects through modulation of neurotransmitter systems .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds like this one can inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : Similar structures have been shown to modulate neurotransmitter receptors, contributing to their anticonvulsant effects.
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various thiazole derivatives, it was found that those containing the dihydropyrimidine moiety exhibited enhanced activity against resistant strains of bacteria compared to standard antibiotics .
Case Study 2: Antitumor Potential
A clinical trial focusing on a derivative of this compound demonstrated a reduction in tumor size in patients with specific types of cancer. The mechanism was attributed to apoptosis induction in cancer cells via mitochondrial pathways .
Data Tables
| Biological Activity | Reference | Observations |
|---|---|---|
| Antimicrobial | Pandey et al., 2009 | Effective against S. aureus and E. coli |
| Antitumor | Al-Suwaidan et al., 2016 | Significant cytotoxicity in cancer cell lines |
| Anticonvulsant | El-Azab et al., 2013 | Modulates neurotransmitter systems |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
